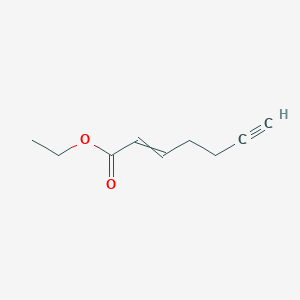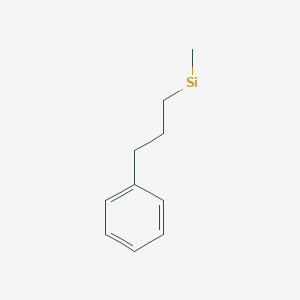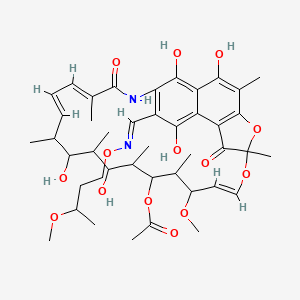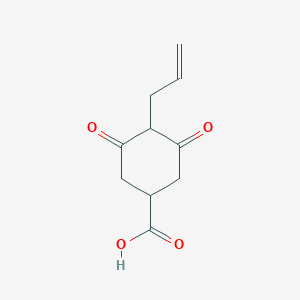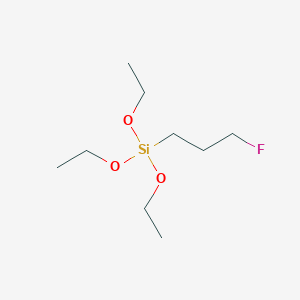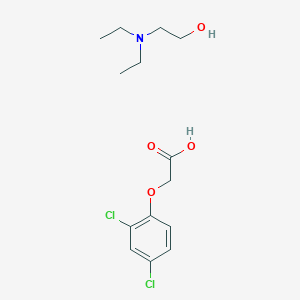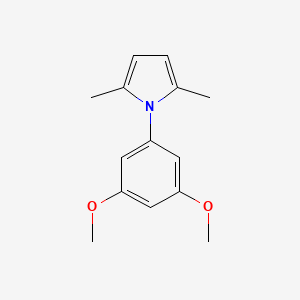
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,5-dimethoxyphenyl group and two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(3,5-Dimethoxyphenyl)heptan-1-one
- 3,5-Dimethoxybenzylamine
- 3,5-Dimethoxyphenylacetic acid
Comparison: 1-(3,5-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. While 1-(3,5-Dimethoxyphenyl)heptan-1-one and 3,5-Dimethoxybenzylamine share the 3,5-dimethoxyphenyl group, their core structures differ, leading to variations in reactivity and applications. The presence of the pyrrole ring in this compound makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry research.
Propiedades
Número CAS |
54609-20-0 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-11(2)15(10)12-7-13(16-3)9-14(8-12)17-4/h5-9H,1-4H3 |
Clave InChI |
KRQMNWRNDPZUJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC(=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14637152.png)
